molecular formula C16H11IN2O2 B4983320 4-(3-iodobenzylidene)-1-phenyl-3,5-pyrazolidinedione

4-(3-iodobenzylidene)-1-phenyl-3,5-pyrazolidinedione

Cat. No.: B4983320
M. Wt: 390.17 g/mol
InChI Key: JAGUDTQMBCOXJX-UVTDQMKNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(3-iodobenzylidene)-1-phenyl-3,5-pyrazolidinedione, also known as Iodoacetamido fluorescein (IAF), is a widely used fluorescent probe in scientific research. It is a small molecule that can covalently bind to cysteine residues in proteins, allowing for the visualization and quantification of protein-protein interactions, as well as the measurement of protein conformational changes.

Mechanism of Action

IAF binds covalently to cysteine residues in proteins through a Michael addition reaction. The resulting adduct is highly fluorescent, allowing for the visualization and quantification of the labeled protein.
Biochemical and Physiological Effects:
IAF labeling has minimal effects on protein function, as the probe binds to cysteine residues that are often not involved in the active site of the protein. However, it is important to note that the labeling of cysteine residues can potentially affect protein folding and stability.

Advantages and Limitations for Lab Experiments

One of the main advantages of IAF labeling is its high sensitivity and specificity for cysteine residues. It also allows for the visualization of protein-protein interactions and conformational changes in real-time. However, one limitation is that the labeling of cysteine residues can potentially interfere with protein function. Additionally, IAF labeling requires the use of fluorescent microscopy or spectroscopy, which may not be accessible to all researchers.

Future Directions

1. Development of new fluorescent probes that can label other amino acid residues in proteins.
2. Optimization of labeling conditions to minimize interference with protein function.
3. Application of IAF labeling to the study of protein dynamics in living cells.
4. Development of new methods for the detection and quantification of IAF-labeled proteins.

Synthesis Methods

IAF can be synthesized through the reaction of 3-iodobenzaldehyde and 1-phenyl-3,5-pyrazolidinedione in the presence of a base such as potassium carbonate. The resulting product can then be purified through recrystallization or column chromatography.

Scientific Research Applications

IAF has numerous applications in scientific research, particularly in the fields of biochemistry and cell biology. It can be used to study protein-protein interactions, protein conformational changes, and protein localization within cells. It can also be used to measure the activity of enzymes that contain cysteine residues.

Properties

IUPAC Name

(4Z)-4-[(3-iodophenyl)methylidene]-1-phenylpyrazolidine-3,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11IN2O2/c17-12-6-4-5-11(9-12)10-14-15(20)18-19(16(14)21)13-7-2-1-3-8-13/h1-10H,(H,18,20)/b14-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAGUDTQMBCOXJX-UVTDQMKNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)C(=CC3=CC(=CC=C3)I)C(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)N2C(=O)/C(=C\C3=CC(=CC=C3)I)/C(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11IN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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